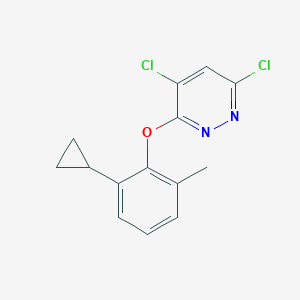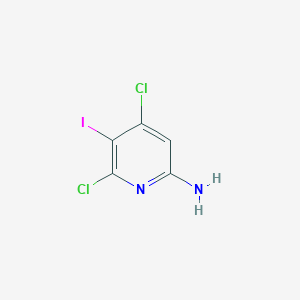
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is a member of the pyridazine class of compounds. It is characterized by the presence of two chlorine atoms at positions 4 and 6, and a 2-cyclopropyl-6-methylphenoxy group at position 3 on the pyridazine ring. This compound is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine typically involves the reaction of 4,6-dichloropyridazine with 2-cyclopropyl-6-methylphenol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives of the compound.
Applications De Recherche Scientifique
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of agrochemicals, particularly herbicides.
Mécanisme D'action
The mechanism of action of 4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine involves its interaction with specific molecular targets. In the case of its use as a herbicide, the compound inhibits key enzymes involved in plant growth, leading to the death of the targeted weeds. The exact molecular pathways and targets can vary depending on the specific application and the organism being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopyrimorate: A similar pyridazine compound used as a selective herbicide.
Pyridazinone Derivatives: These compounds share the pyridazine core and exhibit a range of biological activities, including antimicrobial and anticancer properties.
Uniqueness
4,6-Dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as a herbicide and potential therapeutic applications make it a compound of significant interest in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H12Cl2N2O |
|---|---|
Poids moléculaire |
295.2 g/mol |
Nom IUPAC |
4,6-dichloro-3-(2-cyclopropyl-6-methylphenoxy)pyridazine |
InChI |
InChI=1S/C14H12Cl2N2O/c1-8-3-2-4-10(9-5-6-9)13(8)19-14-11(15)7-12(16)17-18-14/h2-4,7,9H,5-6H2,1H3 |
Clé InChI |
JXOLSTDWMMZILQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2CC2)OC3=NN=C(C=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Boc-3-[(1-Cbz-4-piperidyl)oxy]aniline](/img/structure/B13681588.png)




![6,8-Dichloro-2-(2-furyl)imidazo[1,2-a]pyridine](/img/structure/B13681619.png)




![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)
